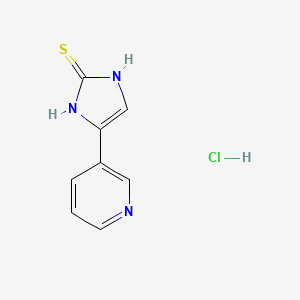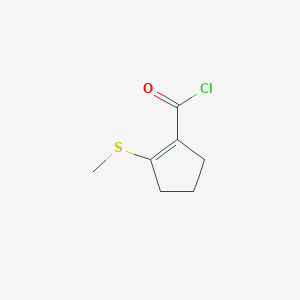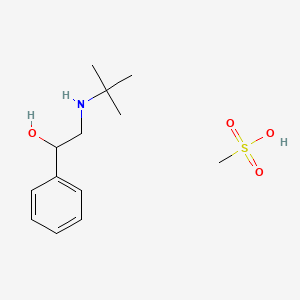![molecular formula C17H49N2O3PSi5 B13799020 Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester: is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity. The final product is often purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Various nucleophiles, solvents like tetrahydrofuran, moderate temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the development of new catalytic systems.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool in understanding biochemical pathways.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester exerts its effects involves the interaction of its phosphonic acid ester group with target molecules. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The trimethylsilyl groups play a crucial role in stabilizing the intermediate species, thereby facilitating the overall reaction process.
類似化合物との比較
[Bis(trimethylsilyl)phosphine]: Similar in structure but lacks the aminoethyl group.
[Trimethylsilylphosphonic acid]: Contains fewer trimethylsilyl groups.
[Phosphonic acid bis(trimethylsilyl)ester]: Lacks the amino groups.
Uniqueness: The presence of both amino and trimethylsilyl groups in [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester makes it unique. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its counterparts.
特性
分子式 |
C17H49N2O3PSi5 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC名 |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H49N2O3PSi5/c1-24(2,3)18-17(16-19(25(4,5)6)26(7,8)9)23(20,21-27(10,11)12)22-28(13,14)15/h17-18H,16H2,1-15H3 |
InChIキー |
JCWAMPCSTDSJOR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


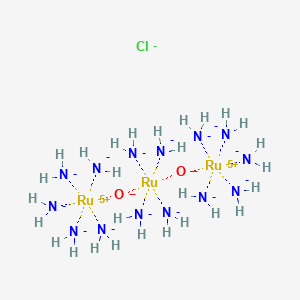
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

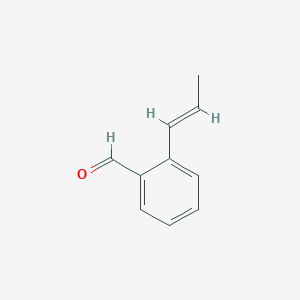
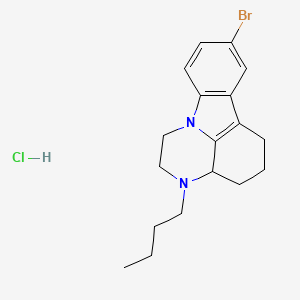
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
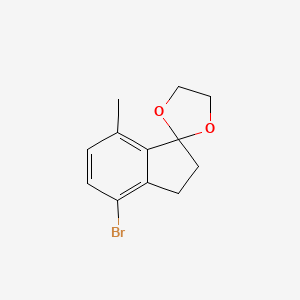
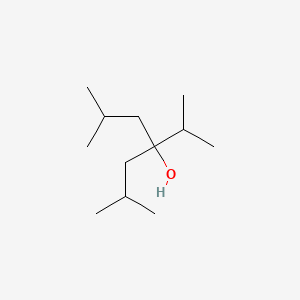
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
